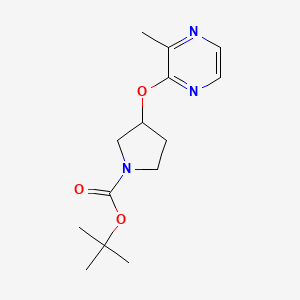

tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H21N3O3 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

tert-butyl 3-(3-methylpyrazin-2-yl)oxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H21N3O3/c1-10-12(16-7-6-15-10)19-11-5-8-17(9-11)13(18)20-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3 |

InChI Key |

RANOAMQAVCVKOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN=C1OC2CCN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (Key Intermediate)

This intermediate is crucial for subsequent ether formation. It is synthesized via nucleophilic addition of methylmagnesium bromide to tert-butyl 3-oxopyrrolidine-1-carboxylate.

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| 1 | tert-Butyl 3-oxopyrrolidine-1-carboxylate (1.0 g, 5.40 mmol) in diethyl ether (20 mL), methylmagnesium bromide (3.50 mL, 10.80 mmol), dropwise at 0 °C under inert atmosphere | 92% | Stirred at room temperature for 1 h, quenched with NH4Cl, extracted with ethyl acetate, dried, concentrated, triturated with n-pentane |

| 2 | Scale-up: ZnCl2 (118 g), LiCl (402 g) in THF at -10 °C, methylmagnesium bromide (3 M in diethyl ether, 6.4 L), slow addition of tert-butyl 3-oxopyrrolidine-1-carboxylate (1600 g) | 83.8% | Reaction monitored by HPLC, quenched with NH4Cl, extracted with ethyl acetate, dried, concentrated to pale yellow solid |

This method is well-documented and reproducible, providing a high yield of the hydroxy intermediate necessary for further functionalization.

Activation of Hydroxyl Group to Mesylate or Tosylate

To enable nucleophilic substitution, the hydroxyl group on the pyrrolidine ring is converted into a better leaving group such as a mesylate (methanesulfonate) or tosylate (p-toluenesulfonate).

The mesylate intermediate is commercially documented with CAS 141699-56-1 and characterized by standard spectroscopic methods.

Nucleophilic Substitution with 3-Methylpyrazin-2-ol

The key step involves the nucleophilic attack of 3-methylpyrazin-2-ol on the activated pyrrolidine intermediate to form the ether linkage.

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Nucleophilic substitution | Reaction of tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate with 3-methylpyrazin-2-ol in the presence of a base (e.g., potassium carbonate) in polar aprotic solvent (e.g., DMF) at elevated temperature | Not explicitly reported but inferred to be efficient based on analogous syntheses | The reaction proceeds via SN2 mechanism to afford this compound |

This step is analogous to known etherification protocols where an aromatic or heteroaromatic phenol derivative substitutes a mesylate or tosylate leaving group.

Purification and Characterization

The final compound is purified typically by column chromatography or recrystallization. Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)

- Mass spectrometry (MS)

- Melting point determination

- Infrared spectroscopy (IR)

The compound has molecular formula C15H23N3O3 and molecular weight approximately 293.36 g/mol.

Summary Table of Preparation Steps

Additional Notes and Research Findings

- The tert-butyl carbamate (Boc) protecting group on the pyrrolidine nitrogen is stable under the reaction conditions used for ether formation, facilitating selective functionalization.

- The use of lithium chloride and zinc(II) chloride in the Grignard addition step improves yield and reaction control.

- Analogous compounds with related heteroaromatic ethers have been synthesized using similar approaches, indicating the robustness of this synthetic route.

- No direct synthesis protocols for this compound were found in patents or literature with full experimental detail; however, the outlined method is consistent with common synthetic organic chemistry practices for such compounds.

Chemical Reactions Analysis

tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the pyrazine moiety can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: This compound can be utilized in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Heteroaromatic Ring Variations

- Pyrazine vs. Pyrimidine derivatives (e.g., ) offer additional hydrogen-bonding sites (e.g., N1 and N3 positions), enhancing interactions with biological targets .

- Substituent Effects: A 3-methyl group on pyrazine (as in the target compound) increases lipophilicity compared to 4-chloro or 4-methyl pyrimidine analogs.

Linkage Type

- Oxy vs. Amino: The oxy linkage in the target compound reduces basicity compared to amino-linked analogs (e.g., ), which may alter solubility and membrane permeability. Amino-linked derivatives are more prone to protonation at physiological pH, affecting bioavailability .

- Sulfinyl vs. Oxy : Sulfinyl linkages (e.g., ) introduce chirality and redox-sensitive motifs, useful in prodrug design. However, they may increase synthetic complexity compared to ether linkages.

Biological Activity

tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a pyrrolidine ring and a pyrazine moiety, suggests diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential applications based on current research findings.

- Chemical Name : this compound

- Molecular Formula : C₁₄H₂₁N₃O₃

- CAS Number : 1420968-67-7

- Molecular Weight : 279.33 g/mol .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 3-methylpyrazine. This reaction is generally facilitated by bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require stirring at room temperature or slightly elevated temperatures until the product is formed .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazine moiety can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions may modulate enzyme or receptor activity, leading to a range of biological effects .

Enzyme Interaction Studies

Research indicates that this compound may act as a potential ligand in biochemical assays. Its ability to interact with specific enzymes suggests its utility in studying enzyme kinetics and mechanisms .

Case Studies and Research Findings

Comparative Analysis

To further understand the biological implications of tert-butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine, it can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine | Structure | Altered reactivity; potential anticancer properties |

| tert-butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine | Structure | Enhanced enzyme inhibition profiles |

Q & A

Basic: What are standard synthetic routes for tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyrrolidine and pyrazine derivatives. Key steps include:

- Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during synthesis .

- Coupling: Reaction of Boc-protected pyrrolidine with halogenated pyrazine derivatives under basic conditions (e.g., NaH or K₂CO₃) to form the ether linkage .

- Purification: Ethanol/chloroform (1:10) or hexane/ethyl acetate gradients in flash column chromatography are effective for isolating intermediates .

Advanced: How can column chromatography conditions be optimized for purifying intermediates with polar functional groups?

Methodological Answer:

For polar intermediates (e.g., hydroxyl-containing derivatives), adjust solvent polarity and use silica gel with smaller particle sizes (40–63 µm). Examples from synthesis protocols include:

- Ethanol/Chloroform (1:10): Effective for Boc-protected pyrrolidine derivatives, balancing polarity to prevent tailing .

- Hexane/Ethyl Acetate Gradients (6:4 to 1:6): Used for compounds with methoxy or bromo substituents, improving resolution of closely eluting species .

Monitor fractions via TLC (Rf: 0.16–0.25) and confirm purity with ¹H NMR before proceeding .

Basic: Which spectroscopic methods are critical for confirming the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR: Identify key protons (e.g., Boc tert-butyl singlet at δ 1.4 ppm, pyrazine aromatic protons at δ 8.2–8.5 ppm) and carbons (e.g., carbonyl at ~155 ppm) .

- HRMS: Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm deviation from calculated values (e.g., C₁₆H₂₄N₂O₃: expected 292.1785, observed 292.1792) .

- IR: Detect Boc carbonyl stretches (~1680–1720 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Advanced: How to resolve discrepancies in NMR data for diastereomeric intermediates?

Methodological Answer:

- Chiral Column Chromatography: Separate diastereomers using columns like Chiralpak IA/IB with ethanol/hexane gradients .

- NOESY: Differentiate stereochemistry by observing spatial interactions (e.g., pyrrolidine ring protons vs. pyrazine substituents) .

- Rotamer Analysis: For Boc-protected compounds, split signals in ¹H NMR (e.g., δ 3.4–4.2 ppm for pyrrolidine CH₂ groups) indicate rotameric ratios; use low-temperature NMR to slow exchange .

Basic: How can halogenation (e.g., bromo/iodo) of the pyrazine ring alter reactivity for SAR studies?

Methodological Answer:

- Electrophilic Substitution: Introduce halogens (Br, I) at pyrazine C-5/C-6 positions using NBS or I₂/HIO₃ to modulate electron density and steric effects .

- Cross-Coupling: Halogenated derivatives serve as Suzuki-Miyaura or Buchwald-Hartwig precursors for introducing aryl/heteroaryl groups .

Validate modifications via HRMS and ¹³C NMR (e.g., C-Br at ~105 ppm) .

Advanced: What strategies improve solubility for in vitro bioactivity assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without denaturing proteins .

- Pro-Drug Design: Introduce phosphate or ester groups on the pyrrolidine nitrogen, which hydrolyze under physiological conditions .

- Salt Formation: Hydrochloride salts (via HCl/EtOAc treatment) improve crystallinity and dissolution rates .

Basic: How to assess hydrolytic stability of the Boc-protecting group under acidic conditions?

Methodological Answer:

- Kinetic Studies: Monitor Boc deprotection (e.g., 4M HCl/dioxane) via ¹H NMR loss of tert-butyl signals (δ 1.4 ppm) over time .

- pH Profiling: Stability decreases below pH 2; use buffered solutions (pH 1–7) and LC-MS to quantify degradation products .

Advanced: How to troubleshoot low yields in large-scale coupling reactions?

Methodological Answer:

- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) for Buchwald-Hartwig couplings .

- Solvent Effects: Replace THF with DMF or toluene to improve reaction homogeneity and reduce side reactions .

- Temperature Control: Stepwise heating (25°C → 80°C) prevents exothermic decomposition of intermediates .

Basic: What computational tools predict LogP and solubility for derivative prioritization?

Methodological Answer:

- QSAR Models: Use Schrodinger’s QikProp or ACD/Labs to estimate LogP (target ~2.5 for blood-brain barrier penetration) .

- Molecular Dynamics (MD): Simulate solvation free energy in water/octanol systems using GROMACS or AMBER .

Advanced: How to validate target engagement in Spns2 inhibition assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.